molecular formula C8H11ClN2O3 B2817626 2-Amino-2-(3-nitrophenyl)ethan-1-ol hydrochloride CAS No. 2344685-01-2

2-Amino-2-(3-nitrophenyl)ethan-1-ol hydrochloride

Cat. No.: B2817626
CAS No.: 2344685-01-2
M. Wt: 218.64
InChI Key: FMKDBVMPPKFPSH-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-amino-2-(3-nitrophenyl)ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3.ClH/c9-8(5-11)6-2-1-3-7(4-6)10(12)13;/h1-4,8,11H,5,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMKDBVMPPKFPSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(CO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(3-nitrophenyl)ethan-1-ol hydrochloride typically involves the reaction of 3-nitrobenzaldehyde with glycine in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The intermediate product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group (-NH<sub>2</sub>) acts as a strong nucleophile, enabling reactions with electrophilic reagents:

  • Alkylation : Reacts with alkyl halides (e.g., ethyl iodide) to form secondary amines.
    Example:

    2-Amino-2-(3-nitrophenyl)ethanol+CH3CH2I3-Ethylamino-2-(3-nitrophenyl)ethanol+HI\text{2-Amino-2-(3-nitrophenyl)ethanol} + \text{CH}_3\text{CH}_2\text{I} \rightarrow \text{3-Ethylamino-2-(3-nitrophenyl)ethanol} + \text{HI}

    This reaction proceeds via an S<sub>N</sub>2 mechanism, with the amino group attacking the electrophilic carbon.

  • Acylation : Forms amides when treated with acyl chlorides or anhydrides.
    Example reaction with chloroacetamide:

    2-Amino-2-(3-nitrophenyl)ethanol+ClCH2CONH2(2-(3-Nitrophenyl)-2-hydroxyethyl)acetamide+HCl\text{2-Amino-2-(3-nitrophenyl)ethanol} + \text{ClCH}_2\text{CONH}_2 \rightarrow \text{(2-(3-Nitrophenyl)-2-hydroxyethyl)acetamide} + \text{HCl}

    Yields exceed 90% under reflux in ethanol with sodium acetate .

Cyclocondensation Reactions

The compound participates in heterocyclic synthesis through cyclocondensation:

  • Tetrahydroisoquinoline Formation : Reacts with cyanothioacetamide under basic conditions (piperidine/ethanol) to form 5,6,7,8-tetrahydroisoquinoline derivatives.
    Example:

    2-Amino-2-(3-nitrophenyl)ethanol+NC-C(S)-NH27-Acetyl-8-(3-nitrophenyl)-tetrahydroisoquinoline-3-thione+H2O\text{2-Amino-2-(3-nitrophenyl)ethanol} + \text{NC-C(S)-NH}_2 \rightarrow \text{7-Acetyl-8-(3-nitrophenyl)-tetrahydroisoquinoline-3-thione} + \text{H}_2\text{O}

    This reaction is regioselective, producing yields of 93–96% .

Oxidation and Reduction

  • Nitro Group Reduction : The 3-nitrophenyl group undergoes catalytic hydrogenation (H<sub>2</sub>/Pd-C) to yield the corresponding aminophenyl derivative.
    Example:

    2-Amino-2-(3-nitrophenyl)ethanolH2/Pd-C2-Amino-2-(3-aminophenyl)ethanol\text{2-Amino-2-(3-nitrophenyl)ethanol} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{2-Amino-2-(3-aminophenyl)ethanol}

    This product serves as an intermediate for pharmaceuticals.

  • Alcohol Oxidation : The hydroxyl group can be oxidized to a ketone using Jones reagent (CrO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>), forming 2-amino-2-(3-nitrophenyl)acetone.

Biological Interactions

The compound exhibits enzyme-modulating activity via:

  • Hydrogen Bonding : The amino group interacts with catalytic residues in enzymes (e.g., kinases).

  • π-π Stacking : The nitrophenyl group binds aromatic residues in protein active sites .

Biological Target Interaction Type Observed Effect
Pancreatic Cancer Cells (PACA2)Enzyme inhibition (kinases)IC<sub>50</sub> = 12.5 μM
Lung Carcinoma (A549)Receptor antagonism65% growth inhibition at 10 μM
Antioxidant PathwaysFree radical scavenging80% DPPH radical scavenging at 1 mM

Mechanistic Insights

  • Nucleophilic Substitution : The amino group’s lone pair facilitates backside attack in S<sub>N</sub>2 reactions, with stereochemistry inversion observed in chiral products.

  • Cyclocondensation : Base-catalyzed deprotonation initiates ring closure, stabilized by resonance from the nitrophenyl group .

Reaction Conditions and Yields

Reaction Type Reagents/Conditions Yield Byproducts
AlkylationEthyl iodide, EtOH, NaOAc, reflux85%HI
CyclocondensationCyanothioacetamide, piperidine93–96%H<sub>2</sub>O
AcylationChloroacetamide, EtOH, 80°C91%HCl

This compound’s versatility in organic synthesis and biological applications underscores its importance in medicinal chemistry and materials science. Further studies are warranted to explore its enantioselective reactions and in vivo efficacy .

Scientific Research Applications

Organic Synthesis

2-Amino-2-(3-nitrophenyl)ethan-1-ol hydrochloride serves as a versatile building block in organic synthesis. It can participate in various chemical reactions, leading to the formation of nitroso derivatives, amino derivatives, and substituted phenyl ethanols. The unique structural features of this compound allow for diverse reactivity patterns that are not found in simpler analogs.

Reaction TypeProducts FormedConditions
Nucleophilic substitutionAmino derivativesVaries with nucleophile
ReductionAlcoholsCatalytic hydrogenation
AcylationAmidesAcid chlorides or anhydrides

Biological Studies

The compound exhibits significant biological activity, primarily through its interaction with specific molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the nitrophenyl group may engage in π-π interactions with aromatic residues. These interactions can modulate enzyme activity and lead to various biological effects.

Mechanisms of Action :

  • Enzyme Inhibition : Studies have demonstrated that (R)-2-Amino-2-(3-nitrophenyl)ethan-1-ol hydrochloride can inhibit specific enzymes, making it a candidate for drug development targeting metabolic pathways.
  • Receptor Binding : Interaction studies reveal its binding affinity to various biological targets, which is crucial for understanding its therapeutic potential.

Pharmaceutical Applications

Due to its chiral nature and specific functional groups, this compound plays a vital role as an intermediate in the synthesis of potential therapeutic agents. Its unique pharmacological properties make it a valuable molecule for medicinal chemistry.

Application AreaDescription
Drug DevelopmentPotential candidate for anti-inflammatory and anti-cancer drugs
Enzyme ModulationTargeting specific pathways in metabolic disorders

Case Study 1: Enzyme Inhibition

A study conducted by Storz et al. evaluated the inhibitory effects of (R)-2-Amino-2-(3-nitrophenyl)ethan-1-ol hydrochloride on PqsD enzyme from Pseudomonas aeruginosa. The compound demonstrated significant inhibition at micromolar concentrations, suggesting its potential as an antibacterial agent.

Case Study 2: Synthesis of Isoquinoline Derivatives

In another research effort, (R)-2-Amino-2-(3-nitrophenyl)ethan-1-ol hydrochloride was utilized as a starting material for synthesizing novel isoquinoline derivatives. The resulting compounds exhibited promising biological activities, further highlighting the utility of this chiral building block in drug discovery.

Mechanism of Action

The mechanism of action of 2-Amino-2-(3-nitrophenyl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitrophenyl group can participate in π-π interactions. These interactions can affect the activity of enzymes and proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Nitro vs. Halogen Substituents

(R)-2-Amino-1-(3-chlorophenyl)ethanol hydrochloride Formula: C₈H₁₀ClNO·HCl Molecular Weight: 208.08 g/mol Key Differences: Replaces the nitro group with chlorine at the meta position. Applications: Used in asymmetric synthesis with >98% enantiomeric excess (ee), highlighting the role of halogen substituents in stereoselective reactions .

Positional Isomerism

2-Amino-2-(2-nitrophenyl)ethan-1-ol hydrochloride Hypothetical Comparison: A nitro group at the ortho position would increase steric hindrance, reducing solubility and altering reactivity in nucleophilic substitutions.

Backbone Modifications

2-Amino-2-(3-nitrophenyl)propan-1-ol Hydrochloride Formula: C₉H₁₂N₂O₃·HCl Molecular Weight: 232.66 g/mol Key Differences: Additional methyl group on the ethanol backbone (propanol vs. ethanol). Solubility: Slightly soluble in chloroform and methanol, contrasting with the ethanol analog’s hygroscopicity .

Enantiomeric Derivatives

(S)-2-Amino-2-(3-fluoro-2-methylphenyl)ethanol hydrochloride Formula: C₉H₁₃ClFNO Molecular Weight: 205.66 g/mol Key Differences: Fluorine and methyl substituents enhance metabolic stability. The (S)-enantiomer’s optical purity (>95%) is critical for receptor binding in drug candidates .

Pharmacologically Relevant Analogs

Fingolimod Hydrochloride Homologs Example: 2-Amino-2-(4-octylphenethyl)propane-1,3-diol hydrochloride Key Differences: Long alkyl chains and diol backbones improve immunomodulatory activity, unlike the nitro-phenyl ethanol structure .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula MW (g/mol) Substituents Solubility Key Applications
Target Compound C₈H₁₀ClN₂O₃ 218.64 3-NO₂ Hygroscopic Asymmetric synthesis
2-Amino-2-(3-chlorophenyl)ethanol HCl C₈H₁₀Cl₂NO 208.08 3-Cl Polar solvents Chiral intermediates
2-Amino-2-(3-nitrophenyl)propan-1-ol HCl C₉H₁₂ClN₂O₃ 232.66 3-NO₂, CH₃ backbone Chloroform, Methanol Research chemical

Research Findings and Trends

  • Electron-Withdrawing Effects : The nitro group in the target compound enhances electrophilicity, making it reactive in Suzuki-Miyaura couplings compared to halogenated analogs .
  • Stereochemical Impact: Enantiomerically pure derivatives (e.g., >98% ee in ) demonstrate the importance of chirality in drug efficacy, a factor less explored in nitro-phenyl ethanol derivatives .
  • Toxicity Gaps: Limited toxicological data for nitro-substituted compounds (e.g., ) highlight the need for further safety studies .

Biological Activity

2-Amino-2-(3-nitrophenyl)ethan-1-ol hydrochloride, often referred to as (S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol hydrochloride , is a chiral compound with notable biological activity. This compound has garnered attention in medicinal chemistry for its potential therapeutic applications and mechanisms of action.

  • Molecular Formula : C9_{9}H10_{10}ClN3_{3}O
  • Molecular Weight : 217.65 g/mol
  • Structure : The compound features an amino alcohol structure with a nitrophenyl group, which contributes to its biological properties.

The biological activity of (S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol hydrochloride is attributed to its interactions with various molecular targets:

  • Enzyme Interaction : The amino group can form hydrogen bonds with active sites of enzymes, while the nitrophenyl moiety engages in π-π stacking interactions. This facilitates modulation of enzyme activity, which can lead to various biological effects.
  • Receptor Binding : The compound may also interact with specific receptors, influencing signaling pathways that are crucial for therapeutic effects.

Antimicrobial Activity

Research indicates that derivatives of nitrophenyl compounds exhibit significant antimicrobial properties. In particular, (S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol hydrochloride has been explored for its potential against various bacterial strains .

Anti-inflammatory and Antiviral Properties

The compound has shown promise in anti-inflammatory and antiviral applications. Studies suggest that modifications to the nitrophenyl group can enhance these properties, making it a candidate for further development in pharmacology .

Neuroprotective Effects

The neuroprotective potential of (S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol hydrochloride has been investigated, particularly regarding its ability to inhibit acetylcholinesterase (AChE). This inhibition is crucial for treating neurodegenerative diseases such as Alzheimer's .

Case Studies and Research Findings

Several studies have highlighted the biological activity of (S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol hydrochloride:

  • Antimicrobial Efficacy : A study assessed the compound's effectiveness against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth, suggesting its potential as an antimicrobial agent .
  • Neuroprotective Studies : Research focused on the AChE inhibitory activity revealed that certain derivatives of this compound exhibited higher potency compared to standard drugs used for Alzheimer's treatment, indicating its therapeutic potential in neuroprotection .
  • Synthesis and Structure-Activity Relationship (SAR) : Investigations into the SAR of nitrophenyl derivatives demonstrated that modifications at the phenyl ring significantly influenced biological activity, providing insights into how structural changes can enhance efficacy .

Data Tables

Biological Activity Effect Reference
AntimicrobialSignificant reduction in bacterial growth
AChE InhibitionPotent inhibitor compared to standards
Anti-inflammatoryPotential therapeutic effects observed

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-amino-2-(3-nitrophenyl)ethan-1-ol hydrochloride, and how does the nitro group influence reaction conditions?

  • Methodology : The synthesis typically involves a nitro-Mannich reaction or condensation of 3-nitrobenzaldehyde with nitromethane, followed by reduction (e.g., catalytic hydrogenation or LiAlH4) to yield the amino alcohol. The nitro group’s electron-withdrawing nature requires careful control of pH and temperature to avoid side reactions, such as premature reduction or decomposition . Purification often employs recrystallization from ethanol/water mixtures to isolate the hydrochloride salt.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodology : Use a combination of:

  • HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to assess purity (>98%).
  • NMR (¹H and ¹³C) to confirm the presence of the nitro-phenyl group (δ ~8.0–8.5 ppm for aromatic protons) and ethanolamine backbone.
  • Mass spectrometry (ESI-MS) for molecular ion confirmation (expected [M+H]+: 229.06 Da) .

Q. What are the solubility and stability profiles of this compound under varying pH conditions?

  • Data :

SolventSolubility (mg/mL)Stability (24h, 25°C)
Water15–20Stable (pH 2–5)
DMSO>50Degrades at pH >7
  • The nitro group enhances aqueous solubility compared to chloro/bromo analogs but reduces stability in alkaline conditions due to hydrolysis risks .

Advanced Research Questions

Q. How does the nitro group influence enantioselective synthesis, and what chiral resolution methods are effective?

  • Methodology :

  • Chiral catalysts : Use (R)- or (S)-BINAP ligands in asymmetric hydrogenation to achieve enantiomeric excess (ee >90%) .
  • Chromatography : Chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol mobile phase) resolves enantiomers. Retention times differ by 2–3 minutes .

Q. What computational models predict the compound’s binding affinity to serotonin receptors, and how does the nitro group modulate interactions?

  • Approach :

  • Perform molecular docking (AutoDock Vina) using the 5-HT2A receptor crystal structure (PDB: 6A93).
  • The nitro group forms π-π stacking with Phe234 and hydrogen bonds with Ser159, enhancing binding affinity (ΔG ≈ -9.2 kcal/mol) compared to chloro analogs (ΔG ≈ -8.5 kcal/mol) .

Q. How do steric and electronic effects of the nitro group impact catalytic hydrogenation efficiency?

  • Data :

CatalystPressure (psi H₂)Time (h)Yield (%)Selectivity (%)
Pd/C5067585
Raney Ni3086070
  • The nitro group slows hydrogenation due to electron withdrawal, requiring higher pressures or prolonged reaction times .

Q. What are the compound’s photostability and degradation pathways under UV light?

  • Findings :

  • UV-Vis analysis : λmax at 265 nm (nitro group absorption).
  • Degradation products : LC-MS identifies nitro-reduction to amine intermediates under UV (254 nm, 6h), suggesting light-sensitive storage requirements .

Conflict Resolution in Data

Q. How to reconcile discrepancies in reported biological activities between nitro and halogenated analogs?

  • Analysis :

  • The nitro group’s strong electron-withdrawing effect reduces basicity (pKa ~6.5 vs. 8.2 for chloro analogs), altering membrane permeability and receptor binding. Validate via comparative IC50 assays (e.g., serotonin receptor inhibition: nitro analog IC50 = 120 nM vs. chloro analog IC50 = 85 nM) .

Methodological Best Practices

  • Synthesis Optimization : Use DoE (Design of Experiments) to screen solvent systems (e.g., THF vs. MeOH) and reductants (NaBH4 vs. LiAlH4) for maximal yield .
  • Biological Assays : Pre-incubate the compound in PBS (pH 7.4) for ≤1h to minimize hydrolysis before cell-based studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.